2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid
Overview
Description
2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid is a compound that belongs to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. This structural motif is known for its stability, bioavailability, and significant biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The compound can also be synthesized through Mannich-type organocatalytic reactions, which involve the use of glyoxylate imines and various organocatalysts .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific conditions for the industrial synthesis of this compound would depend on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to inhibit various enzymes and proteins, which can lead to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5,6-dimethylbenzimidazole: A degradation product of vitamin B12 with similar structural characteristics.
1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N: Another benzimidazole derivative with comparable biological activities.
Uniqueness
2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid is unique due to its specific structural modifications, which enhance its stability and biological activity. The presence of the benzonitrile and oxalate groups further distinguishes it from other benzimidazole derivatives, providing it with unique chemical and biological properties .
Properties
IUPAC Name |
2-[3-(5,6-dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O.C2H2O4/c1-14-10-17-18(11-15(14)2)22(13-21-17)8-5-9-23-19-7-4-3-6-16(19)12-20;3-1(4)2(5)6/h3-4,6-7,10-11,13H,5,8-9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVPOAYZPWKGDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCCOC3=CC=CC=C3C#N.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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